Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13822247
InChI: InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3/t5-,6-,7+/m0/s1
SMILES: COC(=O)C1CC2CCC1O2
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol

Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate

CAS No.:

Cat. No.: VC13822247

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate -

Specification

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
IUPAC Name methyl (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylate
Standard InChI InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3/t5-,6-,7+/m0/s1
Standard InChI Key UYMKMUZNHJKUQB-LYFYHCNISA-N
Isomeric SMILES COC(=O)[C@H]1C[C@@H]2CC[C@H]1O2
SMILES COC(=O)C1CC2CCC1O2
Canonical SMILES COC(=O)C1CC2CCC1O2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, rel-methyl (1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylate, reflects its stereochemical configuration, with the ester group positioned endo relative to the oxygen bridge . The bicyclic framework consists of a seven-membered ring system containing one oxygen atom, creating a bridged ether structure. Key structural parameters include:

PropertyValue
Molecular FormulaC8H12O3\text{C}_8\text{H}_{12}\text{O}_3
Molecular Weight156.18 g/mol
Purity≥95% (typical commercial grade)
SMILES Notation[H][C@]12CCC@(C[C@@H]1C(=O)OC)O2
Stereochemistryendo configuration at C2

This rigid, sp³-rich structure enhances its utility in designing molecules with high three-dimensionality, a prized feature in fragment-based drug discovery .

Synthesis and Structural Elaboration

Traditional Synthetic Approaches

The synthesis of methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate typically leverages cycloaddition strategies. Intramolecular Diels-Alder reactions of furan derivatives with dienophiles, such as maleic anhydride, have been employed to construct the oxabicycloheptane core. For example, heating furfuryl alcohol derivatives under controlled conditions yields the bicyclic framework with moderate stereoselectivity. Subsequent esterification introduces the methyl carboxylate group, often using methanol under acidic catalysis.

Recent Advances in Directed Functionalization

A groundbreaking study by researchers (2024) demonstrated the Pd-catalyzed β-arylation of this scaffold using an 8-aminoquinoline directing group . This method enables precise functionalization at the β-carbon, yielding monoarylated products in up to 99% yield with complete diastereoselectivity (Table 1). Heteroaryl iodides, such as 3-iodopyridine, also participate effectively, affording products in 88% yield .

Table 1: Directed β-Arylation Reaction Conditions and Outcomes

SubstrateCoupling PartnerCatalystYield (%)Diastereoselectivity
7-Oxabicycloheptane derivative4-CF₃-C₆H₄-IPd(OAc)₂99>99:1
7-Oxabicycloheptane derivative3-Iodo-pyridinePdCl₂(MeCN)₂88>99:1

This methodology expands the compound’s utility by introducing aromatic and heteroaromatic groups, enhancing its potential as a 3D fragment in drug discovery .

Applications in Organic Synthesis and Drug Discovery

Role as a Building Block in Natural Product Synthesis

The compound’s rigid structure has been exploited in synthesizing complex natural products. For instance, derivatives of methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate serve as intermediates in the synthesis of solanoeclepin A, a potent hatching stimulant for potato cyst nematodes. The bicyclic core mimics the terpene-like architecture of natural products, enabling efficient ring-opening and functionalization reactions.

Contribution to 3D Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) increasingly prioritizes sp³-rich "3D fragments" to access underexplored chemical spaces. Methyl endo-7-oxabicyclo[2.2.1]heptane-2-carboxylate, with an Fsp3F_{sp^3} value of 0.62, exceeds the average Fsp3F_{sp^3} of approved drugs (0.47) . Its arylated derivatives, generated via directed C–H functionalization, exhibit improved binding entropy and selectivity in protein-ligand interactions .

Physicochemical Properties and Characterization

Spectral Data and Analytical Profiles

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the bridgehead protons (δ 3.8–4.2 ppm) and the methyl ester group (δ 3.6 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 156.18, consistent with the molecular formula C8H12O3\text{C}_8\text{H}_{12}\text{O}_3.

Future Perspectives and Research Directions

Emerging strategies focus on diversifying the compound’s functionalization through photoredox catalysis and enzymatic transformations. Additionally, computational studies aim to predict its bioavailability and target engagement, leveraging machine learning models trained on 3D fragment libraries .

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